molecular formula C9H12IN B6345094 2-Ethyl-4-iodo-6-methylaniline CAS No. 70598-47-9

2-Ethyl-4-iodo-6-methylaniline

Cat. No.: B6345094
CAS No.: 70598-47-9
M. Wt: 261.10 g/mol
InChI Key: NAZRIMZFBCQTEI-UHFFFAOYSA-N
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Description

2-Ethyl-4-iodo-6-methylaniline is an organic compound with the molecular formula C9H12IN It is a derivative of aniline, characterized by the presence of ethyl, iodo, and methyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4-iodo-6-methylaniline typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amine group.

    Halogenation: Introduction of the iodine atom to the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration, reduction, and halogenation processes, optimized for yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to ensure efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: It can participate in electrophilic and nucleophilic substitution reactions, where the iodine atom can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like sodium iodide in acetone or other halogenating agents are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various halogenated compounds.

Scientific Research Applications

2-Ethyl-4-iodo-6-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-iodo-6-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.

Comparison with Similar Compounds

  • 2-Ethyl-4-bromo-6-methylaniline
  • 2-Ethyl-4-chloro-6-methylaniline
  • 2-Ethyl-4-fluoro-6-methylaniline

Comparison: Compared to its analogs, 2-Ethyl-4-iodo-6-methylaniline is unique due to the presence of the iodine atom, which can significantly alter its chemical reactivity and physical properties. The iodine substituent can enhance the compound’s ability to participate in certain types of chemical reactions, such as halogenation and cross-coupling reactions.

Properties

IUPAC Name

2-ethyl-4-iodo-6-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12IN/c1-3-7-5-8(10)4-6(2)9(7)11/h4-5H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZRIMZFBCQTEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC(=C1)I)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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